Nickeldiethyldithiocarbamat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

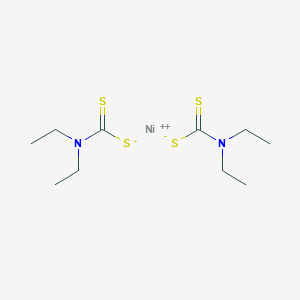

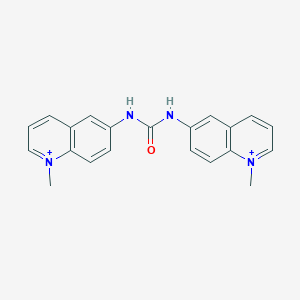

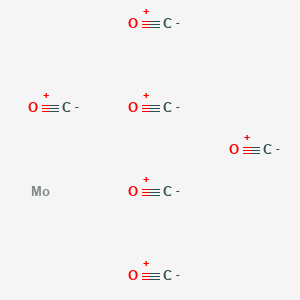

Nickel diethyldithiocarbamate is a coordination complex that belongs to the family of dithiocarbamates. These compounds are characterized by the presence of two sulfur atoms that act as binding sites for metal coordination. Nickel diethyldithiocarbamate is known for its diverse structural properties and extensive applications in various fields, including medicine, catalysis, and material science .

Wissenschaftliche Forschungsanwendungen

Nickel diethyldithiocarbamate has a wide range of applications in scientific research:

Wirkmechanismus

Mode of Action

NiDDTC interacts with its targets through its sulfur atoms, which are capable of adding a pair of electrons to the metal center during the complexation reaction . This interaction enhances the possibility for complex formation and makes NiDDTC useful in different areas, especially in biomedical fields . A synergy exists in the metal ions and dithiocarbamate moieties, which tends to exert better properties than the respective individual components of the complex .

Biochemical Pathways

NiDDTC affects various biochemical pathways. It has been shown to disrupt protein responses and protein response-based biochemical pathways, which are key mechanisms through which nickel induces cytotoxicity and carcinogenesis . The compound’s ability to stabilize different metals in the periodic table, even at varying oxidation states, and adopting a wide range of structural geometry upon coordination to a metal, plays a significant role in these pathways .

Pharmacokinetics

It has been identified as a metabolite of disulfiram , a drug used in the treatment of chronic alcoholism. Disulfiram and its metabolites have been extensively investigated for their pharmacokinetic properties

Result of Action

The molecular and cellular effects of NiDDTC’s action are diverse. The compound has been found to exhibit chemoprotective properties, providing protection against most clinically significant toxic effects from cisplatin (DDP) without inhibiting tumor response in a variety of murine animal models . Moreover, NiDDTC has been shown to exert better properties than the respective individual components of the complex, attributed to the presence of the C–S bonds .

Action Environment

The action of NiDDTC can be influenced by various environmental factors. For instance, the nature of the ligand, the type of metal ions, and its oxidation state can affect the complexation reaction and play significant roles in determining the coordination geometry of the resulting complex

Biochemische Analyse

Biochemical Properties

Nickel diethyldithiocarbamate is known to interact with various enzymes, proteins, and other biomolecules . It possesses two sulfur atoms that often act as the binding sites for metal coordination . These different coordination modes enhance the possibility for complex formation and make them useful in different areas, especially in biomedical fields .

Cellular Effects

Nickel diethyldithiocarbamate has been found to exhibit various activities against cellular structures . For instance, it has been reported to show different abilities to inhibit the cellular proteasome

Molecular Mechanism

Nickel diethyldithiocarbamate exerts its effects at the molecular level through a variety of mechanisms. It is known to form lipophilic chelates with many metals, including nickel . This complex formation can lead to a redistribution in the tissues of the complex formed . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied.

Temporal Effects in Laboratory Settings

It is known that the compound forms stable complexes with metals, suggesting potential stability

Dosage Effects in Animal Models

Studies have shown that Nickel diethyldithiocarbamate exhibits different effects at different dosages in animal models . For instance, it has been found to mobilize nickel in mice exposed to nickel carbonyl

Metabolic Pathways

It is known to interact with various enzymes and cofactors , but the exact effects on metabolic flux or metabolite levels are still being studied.

Transport and Distribution

Nickel diethyldithiocarbamate is likely transported and distributed within cells and tissues through its interaction with various biomolecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nickel diethyldithiocarbamate can be synthesized through a salt metathesis reaction. The typical procedure involves reacting nickel chloride with sodium diethyldithiocarbamate in an aqueous or ethanol solution. The reaction proceeds as follows: [ \text{NiCl}_2 + 2 \text{NaS}_2\text{CNEt}_2 \rightarrow \text{Ni(S}_2\text{CNEt}_2)_2 + 2 \text{NaCl} ] This reaction results in the formation of nickel diethyldithiocarbamate as a precipitate .

Industrial Production Methods: In industrial settings, nickel diethyldithiocarbamate is often produced using a similar method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Nickel diethyldithiocarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nickel sulfide.

Reduction: It can be reduced to nickel metal.

Substitution: The dithiocarbamate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligand exchange reactions can be carried out using other ligands like phosphines or amines.

Major Products Formed:

Oxidation: Nickel sulfide (NiS)

Reduction: Nickel metal (Ni)

Substitution: Various nickel complexes with different ligands.

Vergleich Mit ähnlichen Verbindungen

Nickel diethyldithiocarbamate is unique due to its specific coordination geometry and the ability to stabilize nickel in different oxidation states. Similar compounds include:

Zinc diethyldithiocarbamate: Used as a catalyst in polymer synthesis and has similar coordination properties.

Copper diethyldithiocarbamate: Known for its applications in agriculture as a fungicide.

Iron diethyldithiocarbamate: Studied for its potential in medical imaging and as an anticancer agent.

These compounds share the dithiocarbamate ligand but differ in their metal centers, leading to variations in their chemical properties and applications.

Eigenschaften

CAS-Nummer |

14267-17-5 |

|---|---|

Molekularformel |

C10H20N2NiS4 |

Molekulargewicht |

355.2 g/mol |

IUPAC-Name |

N,N-diethylcarbamodithioate;nickel(2+) |

InChI |

InChI=1S/2C5H11NS2.Ni/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |

InChI-Schlüssel |

NCLUCMXMAPDFGT-UHFFFAOYSA-L |

SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2] |

Kanonische SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2] |

Key on ui other cas no. |

14267-17-5 52610-81-8 |

Piktogramme |

Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

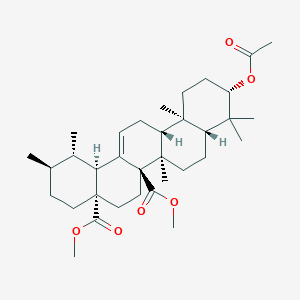

![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)

![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)